Tungstate

Description

Significance and Context of Tungstate Compounds in Advanced Materials Science

This compound compounds are of paramount importance in advanced materials science due to their diverse and tunable properties, which make them indispensable in a wide array of technological applications. Historically, the fluorescent properties of materials like calcium this compound were among the first to be exploited, particularly in the development of X-ray screens for medical imaging. atamanchemicals.comtaniobis.com Today, the significance of tungstates has expanded dramatically, with research revealing their utility in fields ranging from electronics and photonics to catalysis and energy storage.

The unique electronic and optical properties of tungstates are central to their application in scintillators for detecting high-energy radiation, phosphors for lighting and displays, and as host materials for lasers. atamanchemicals.com For instance, lead this compound (PbWO₄) is a crucial material in high-energy physics, employed in the electromagnetic calorimeters of particle accelerators due to its high density and fast scintillation decay. msesupplies.comepic-scintillator.com Furthermore, the catalytic activity of certain tungstates is leveraged in various chemical processes, including oxidation and epoxidation reactions in the chemical industry. wikipedia.orgatamanchemicals.com The development of nanostructured tungstates has opened up new frontiers, with materials like bismuth this compound (Bi₂WO₆) showing promise in photocatalysis for environmental remediation. rsc.orgsamaterials.com

Scope and Evolution of Academic Research on Tungstates

Academic research on tungstates has a rich history, evolving from fundamental discoveries to the sophisticated design of materials with tailored functionalities. The journey began with the discovery of tungstic acid from the mineral scheelite by Carl Wilhelm Scheele in 1781. nanorh.com This was followed by the first isolation of tungsten metal in 1783 by the de Elhuyar brothers from wolframite (B13744602), another this compound mineral. nanorh.com

Early research in the 19th and early 20th centuries focused on the fundamental chemistry and properties of simple tungstates. A significant milestone was the recognition of their luminescent properties, which led to early applications. The mid-20th century saw the development of more complex this compound-based materials, driven by the needs of the burgeoning electronics and aerospace industries.

The latter half of the 20th century and the beginning of the 21st century have been marked by a surge in research focused on controlling the synthesis of tungstates to achieve specific morphologies and properties. The evolution of synthesis techniques has been a key driver of this progress. Initially, high-temperature solid-state reactions were the primary method for preparing tungstates. mit.eduyoutube.com While effective, this method often requires high temperatures and long reaction times.

Over time, solution-based methods such as co-precipitation, sol-gel, and hydrothermal synthesis have gained prominence. taylorandfrancis.com These techniques offer better control over particle size, morphology, and purity, and often proceed under milder conditions. The sol-gel process, for instance, allows for the creation of highly homogeneous materials at relatively low temperatures. researchgate.netrsc.org Hydrothermal synthesis has proven to be a versatile method for producing a wide range of well-defined this compound nanostructures, including nanoparticles, nanorods, and hierarchical architectures. cambridge.orgmdpi.comrsc.org The ongoing development of these and other novel synthesis routes continues to expand the possibilities for creating advanced this compound materials with enhanced performance characteristics.

Classification and Structural Diversity of this compound Materials

This compound materials exhibit significant structural diversity, which is the foundation of their wide range of properties. They are broadly classified into two main categories: orthotungstates and polyoxotungstates. mit.eduwikipedia.org

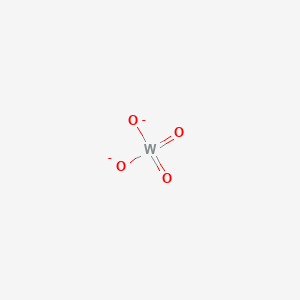

Orthotungstates contain the simple tetrahedral [WO₄]²⁻ anion. mit.eduwikipedia.org In this structure, the tungsten atom is in the +6 oxidation state and is coordinated to four oxygen atoms. The structure of the orthothis compound ion is analogous to that of the sulfate (B86663) ion. mit.edu Simple metal tungstates with the general formula MWO₄, where M is a divalent metal cation, often adopt crystal structures based on the packing of these [WO₄]²⁻ tetrahedra and the metal cations. The specific crystal structure is largely determined by the ionic radius of the metal cation. For instance, tungstates with larger cations like Ca²⁺ and Ba²⁺ tend to form the tetragonal scheelite structure, while those with smaller cations like Zn²⁺ and Fe²⁺ typically adopt the monoclinic wolframite structure. mit.edu

Polyoxotungstates (POTs) , also known as isopolytungstates, are a much larger and more complex class of tungstates. They are formed by the condensation of multiple [WO₆] octahedral units when aqueous solutions of simple tungstates are acidified. mit.eduwikipedia.org This condensation process involves the sharing of oxygen atoms between adjacent octahedra, leading to the formation of a vast array of cluster anions with diverse sizes and shapes. In these structures, tungsten is typically six-coordinate, and the W-O bond distances are more varied compared to orthotungstates. mit.edu

The structural diversity within polyoxotungstates is immense, with well-characterized examples including:

Parathis compound A: [W₇O₂₄]⁶⁻

Parathis compound B: [H₂W₁₂O₄₂]¹⁰⁻

Metathis compound: α-[H₂W₁₂O₄₀]⁶⁻

this compound Y: [W₁₀O₃₂]⁴⁻ mit.edu

This ability to form complex polyanionic structures contributes significantly to the diverse applications of tungstates, particularly in catalysis and medicine.

Detailed Research Findings

The following interactive data tables summarize key properties and research findings for several important this compound compounds.

Table 1: Properties of Selected this compound Compounds

| Compound Name | Chemical Formula | Crystal System | Density (g/cm³) | Key Properties | Primary Applications |

| Calcium this compound | CaWO₄ | Tetragonal (Scheelite) | ~6.06 | Strong blue-white fluorescence under UV and X-rays, high density, chemical stability. atamanchemicals.comatomistry.com | X-ray screens, fluorescent lamps, scintillation detectors, contrast agent. atamanchemicals.comnanorh.com |

| Sodium this compound | Na₂WO₄ | Orthorhombic (dihydrate), Rhombic (anhydrous) | 3.25 (dihydrate), 4.18 (anhydrous) | Water-soluble, acts as a source of tungsten for chemical synthesis. wikipedia.org | Intermediate in tungsten extraction, catalyst in organic chemistry, fire retardant. wikipedia.orgguidechem.com |

| Bismuth this compound | Bi₂WO₆ | Orthorhombic | Varies | Photocatalytic activity under visible light, ferroelectric, piezoelectric. rsc.orgnih.gov | Photocatalysis for environmental remediation, capacitors, sensors. rsc.orgnih.gov |

| Lead this compound | PbWO₄ | Tetragonal | ~8.28 | High density, fast scintillation decay time, radiation hardness. msesupplies.comepic-scintillator.comsamaterials.com | Scintillation detectors in high-energy physics, medical imaging. msesupplies.comheegermaterials.com |

| Zinc this compound | ZnWO₄ | Monoclinic (Wolframite) | ~7.8 | Scintillating properties, high refractive index, photocatalytic activity. refractiveindex.inforsc.orgnih.gov | Scintillators, optical fibers, photocatalysis, humidity sensors. rsc.orgnih.gov |

Table 2: Evolution of this compound Synthesis Methods

| Synthesis Method | Description | Key Advantages | Typical Tungstates Synthesized |

| Solid-State Reaction | Involves the reaction of solid precursors at high temperatures. mit.eduyoutube.com | Simple, suitable for large-scale production. youtube.com | A wide range of simple and complex tungstates. |

| Co-precipitation | Precipitation of the desired this compound from a solution containing the constituent ions. taylorandfrancis.com | Cost-effective, simple, fast, can be performed at low temperatures. taylorandfrancis.com | Calcium this compound, Barium this compound. |

| Sol-Gel Method | Involves the formation of a sol (colloidal solution) which then gels to form a solid network. researchgate.netwikipedia.org | High purity and homogeneity, good control over stoichiometry, lower processing temperatures. researchgate.net | Lead this compound, Cadmium this compound, Zinc this compound. researchgate.net |

| Hydrothermal Synthesis | Chemical reactions occur in aqueous solutions at elevated temperatures and pressures. cambridge.orgmdpi.com | High crystallinity, control over morphology and particle size, can produce metastable phases. cambridge.orgmdpi.com | Bismuth this compound, Zinc this compound, Sodium Tungstates. mdpi.comrsc.orgosti.gov |

Properties

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Tungstate Materials

Hydrothermal and Solvothermal Synthesis of Tungstate Nanostructures

Hydrothermal and solvothermal syntheses are widely employed for the preparation of this compound nanostructures due to their ability to produce crystalline materials at relatively low temperatures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions in a sealed vessel, or autoclave, where the temperature and pressure are elevated above ambient conditions.

Hydrothermal synthesis is a versatile and environmentally friendly approach for producing various tungsten oxide (WO₃) nanostructures. ijrst.com This technique can yield uniform nanocrystalline WO₃ films over large areas and is particularly useful for synthesizing nanoparticles with consistent size and shape. ijrst.com For instance, nanocrystalline tungsten oxide has been synthesized using sodium this compound dihydrate and hydrochloric acid in an autoclave at 120°C for 12 hours. ijrst.com A simple, low-temperature, and low-pressure hydrothermal method has also been used to synthesize tungstite (WO₃·H₂O) nanoparticles by adding hydrochloric acid to a diluted sodium this compound solution at temperatures below 5°C. arxiv.orgcambridge.org The resulting tungstite can then be transformed into monoclinic WO₃ through heat treatment while preserving the nanoparticle morphology. arxiv.orgcambridge.org

The morphology of the resulting this compound nanostructures can be controlled by adjusting various reaction parameters such as the choice of reagents, reaction time, and temperature. researchgate.net For example, tungsten trioxide nanorods have been prepared by the hydrothermal treatment of aqueous tungstic acid sol. researchgate.net Furthermore, one-dimensional tungsten oxide nanostructures have been synthesized using cobalt ammonium (B1175870) sulfate (B86663) as a structure-directing agent, where the concentration of the agent influences whether hexagonal or cubic tungsten oxide is formed. researchgate.net

Solvothermal synthesis, a related technique, utilizes organic solvents instead of water, enabling the synthesis of unique nanostructures. acs.org This method has been successfully used to produce ultrasmall (<2 nm) tungsten oxide nanoparticles by the thermal decomposition of ammonium metathis compound in a high-boiling organic solvent like oleylamine. acs.orgnih.gov The size and shape of these nanoparticles can be controlled by the addition of oxidizing or reducing agents. nih.gov For instance, using tungsten hexachloride (WCl₆) as a precursor in different solvents like ethanol, water, or a mix, has led to the formation of various tungsten oxide phases and morphologies, including nanorods, nanowires, and nanosheets. researchgate.netkaist.ac.kr A deep eutectic solvent (DES)-assisted solvothermal method has also been developed as a sustainable approach to synthesize rare earth tungstates with high thermal stability and catalytic activity. acs.org

Table 1: Hydrothermal and Solvothermal Synthesis of this compound Nanostructures

| This compound Material | Precursor(s) | Method | Solvent | Temperature (°C) | Time (h) | Resulting Nanostructure | Reference(s) |

|---|---|---|---|---|---|---|---|

| Tungsten Oxide (WO₃) | Sodium this compound dihydrate, Hydrochloric acid | Hydrothermal | Deionized water | 120 | 12 | Nanocrystalline films | ijrst.com |

| Tungstite (WO₃·H₂O) | Sodium this compound dihydrate, Hydrochloric acid | Hydrothermal | Deionized water | <5 | - | Nanoparticles | arxiv.orgcambridge.org |

| Lead this compound (PbWO₄) | - | Hydrothermal (surfactant-assisted) | - | - | - | Nanocrystalline samples | aip.org |

| Tungsten Oxide (WOx) | Ammonium metathis compound | Solvothermal | Oleylamine | 250 | 2 | Ultrasmall nanoparticles (~1.6 nm) | acs.orgnih.gov |

| Tungsten Oxide (W₁₈O₄₉, WO₃) | Tungsten hexachloride (WCl₆) | Solvothermal | Ethanol, Water, Ethanol/Water mix | 200 | 10 | Nanorods, Nanosheets, Platelets | researchgate.netkaist.ac.kr |

| Rare Earth Tungstates (Ce₄W₉O₃₃, Sm₂(WO₄)₃, Gd₂(WO₄)₃) | Cerium nitrate, Sodium this compound | Solvothermal (DES-assisted) | Deep Eutectic Solvent (Reline) | 180 | 12 | Nanoparticles | acs.org |

Sol-Gel and Co-precipitation Routes for Controlled this compound Fabrication

Sol-gel and co-precipitation methods are wet-chemical techniques that offer excellent control over the composition, homogeneity, and morphology of this compound materials at relatively low temperatures. yellow-tungsten-oxide.comresearchgate.netresearchgate.net

The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method is advantageous for its ability to produce materials with high purity and homogeneity. matec-conferences.org It can be used to synthesize nanocrystalline this compound materials like lead this compound (PbWO₄), cadmium this compound (CdWO₄), calcium this compound (CaWO₄), and zinc this compound (ZnWO₄). researchgate.net One of the key benefits of the sol-gel method is the potential to produce nanocrystalline powders at both elevated and room temperatures. researchgate.net For the synthesis of tungsten oxide thin films, molecular precursors can be derived from the reaction of tungsten oxychloride (WOCl₄) with alcohols. rsc.org The morphology of these films can be influenced by the type of alcohol used, with bulkier alcohols leading to more homogeneous films. rsc.org An aqueous sol-gel method using tartaric acid as a complexing agent has also been reported for the synthesis of various metal tungstates and molybdates. akjournals.comakjournals.com

Co-precipitation is a simple, cost-effective, and scalable method for producing this compound powders. yellow-tungsten-oxide.comchinatungsten.com This technique involves the simultaneous precipitation of multiple cations from a solution to form a homogeneous precursor, which is then typically calcined to obtain the final product. yellow-tungsten-oxide.com It is particularly useful for preparing composite oxides containing more than one metal element. yellow-tungsten-oxide.com For example, transition metal tungstates with the general formula MWO₄ (where M = Co, Cu, Mn, Ni) have been synthesized by co-precipitation at 400°C. iaea.org The process parameters, such as pH, temperature, and stirring speed, can be easily controlled to influence the morphology and structure of the final product. researchgate.net Surfactant-assisted co-precipitation has been used to synthesize tungsten trioxide nanostructures, where the surfactant plays a crucial role in controlling particle size and preventing agglomeration. ijsr.net

Table 2: Sol-Gel and Co-precipitation Synthesis of this compound Materials

| This compound Material | Precursor(s) | Method | Key Reagents/Conditions | Resulting Material | Reference(s) |

|---|---|---|---|---|---|

| PbWO₄, CdWO₄, CaWO₄, ZnWO₄ | - | Sol-Gel | - | Nanocrystalline powders | researchgate.net |

| WO₃ Thin Films | Tungsten oxychloride (WOCl₄), Alcohols | Sol-Gel | Bulky alcohols (e.g., PriOH) for homogeneity | Amorphous thin films | rsc.org |

| CaMo₁₋ₓWₓO₄, BaMo₁₋ₓWₓO₄, Gd₂Mo₃O₁₂ | Metal nitrates, MoO₃, WO₃ | Sol-Gel | Tartaric acid (complexing agent), Calcination at 650-900°C | Crystalline powders | akjournals.comakjournals.com |

| MWO₄ (M = Co, Cu, Mn, Ni) | - | Co-precipitation | Calcination at 400°C | Powders | iaea.org |

| WO₃ | Sodium this compound dihydrate, Oxalic acid, CTAB, PEG-6000 | Co-precipitation (surfactant-assisted) | Heated to 80°C, Annealed at 400°C | Sponge-like sub-microstructures | ijsr.net |

| Ag₂WO₄ | Silver nitrate, Sodium this compound dihydrate | Co-precipitation | Room temperature, varied precursor ratios | α, β, and γ polymorphs | cdmf.org.br |

Solid-State Reaction and High-Temperature Synthesis of Complex Tungstates

Solid-state reaction, also known as the ceramic method, is a traditional and powerful technique for synthesizing a wide variety of inorganic materials, including complex tungstates. sigmaaldrich.com This method typically involves the direct reaction of solid starting materials at high temperatures to form a new solid phase with a well-defined crystal structure. sigmaaldrich.com It is often referred to as "shake and bake" or "heat and beat" chemistry due to the need for high temperatures and sometimes high pressures to initiate the reaction. sigmaaldrich.com

A novel solid-state metathesis (SSM) approach, assisted by microwave energy, has been developed for the synthesis of technologically important tungstates of the scheelite (e.g., CaWO₄, SrWO₄, BaWO₄) and wolframite (B13744602) (e.g., ZnWO₄, MnWO₄, NiWO₄) types. mit.edu This method is simple, cost-effective, offers high yields, and is easily scalable. mit.edu The reaction is driven by the formation of a high lattice energy by-product, such as sodium chloride (NaCl). mit.edu For example, calcium this compound can be prepared by reacting a ground mixture of calcium chloride (CaCl₂) and sodium this compound (Na₂WO₄) in a microwave oven. mit.edu

While solid-state reactions are versatile, they often require high temperatures and can lead to products with large particle sizes and low surface areas. However, rational solid-state synthesis routes are being developed based on catalytic nucleation on crystalline reactants to better predict and control reaction outcomes. chemrxiv.org The flexibility of solid-state reactions allows for the synthesis of a wide range of multielemental phases under solvent-free conditions, making it a scalable and simple approach for producing nanomaterials. acs.org

Table 3: Solid-State Reaction Synthesis of Complex Tungstates

| This compound Material | Precursor(s) | Method | Temperature/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|---|

| MWO₄ (M = Ca, Sr, Ba, Zn, Mn, Ni) | ACl₂, Na₂WO₄ (A = Ca, Sr, Ba, Zn, Mn, Ni) | Solid-State Metathesis (Microwave-assisted) | Microwave (2.45 GHz, 1100 W) for 10 min | Simple, cost-effective, high yield, scalable | mit.edu |

| Various inorganic compounds | Crystalline reactants | Rational Solid-State Synthesis | High-throughput thermochemical data and crystal features used for planning | Predictive reaction planning | chemrxiv.org |

| Nanomaterials | Solid starting materials | Solid-State Reaction | High temperatures, solvent-free | Scalable, flexible for multielemental phases | acs.org |

Template-Assisted and Self-Assembly Approaches for Hierarchical this compound Architectures

Template-assisted synthesis and self-assembly are sophisticated strategies for creating this compound materials with complex and hierarchical architectures. These methods offer a high degree of control over the final morphology, which can significantly impact the material's properties.

Template-assisted synthesis utilizes a pre-existing template, which can be a hard material (e.g., silica (B1680970) spheres, porous alumina) or a soft material (e.g., surfactants, polymers), to direct the formation of the desired structure. For instance, surfactant-mediated synthesis has been employed to create hollow nickel this compound (NiWO₄) nanostructures in the presence of silver. bsu.edu

Self-assembly is a process where individual components spontaneously organize into ordered structures. This bottom-up approach is driven by the interactions between the building blocks. Hierarchical self-assembled hollow spheres of tungsten oxide nanosheets have been synthesized via a template-free hydrothermal method. nih.gov The morphology of these structures was controlled by the amount of oxalic acid used as a chelating agent. nih.govchinatungsten.com Similarly, tungsten oxide quantum dots with a size of 2-3 nm have been fabricated through a one-pot microwave-assisted self-assembly approach. rsc.org The self-assembly of highly oriented one-dimensional hexagonal tungsten trioxide (h-WO₃) nanostructures has also been reported. ufmg.br

Table 4: Template-Assisted and Self-Assembly of this compound Architectures

| This compound Material | Method | Template/Directing Agent | Resulting Architecture | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Nickel this compound (NiWO₄) | Template-assisted (soft template) | Surfactant (in the presence of silver) | Hollow nanostructures | Controlled morphology | bsu.edu |

| Tungsten Oxide (WO₃) | Self-assembly (template-free hydrothermal) | Oxalic acid (chelating agent) | Hierarchical hollow spheres of nanosheets | Morphology controlled by chelating agent concentration | nih.govchinatungsten.com |

| Tungsten Oxide (WO₃) | Self-assembly (microwave-assisted) | - | Quantum dots (2-3 nm) | Ultrafine quantum dots with enhanced optical properties | rsc.org |

| Tungsten Oxide (h-WO₃) | Self-assembly | - | Highly oriented one-dimensional nanostructures | Ordered nanostructures | ufmg.br |

Green and Sustainable Synthesis Strategies for this compound Compounds

In recent years, there has been a significant shift towards developing green and sustainable methods for the synthesis of this compound compounds to minimize environmental impact and reduce the use of hazardous chemicals. jmaterenvironsci.comnanoient.orgtandfonline.com These approaches often utilize renewable resources and environmentally benign solvents.

Plant-mediated synthesis has emerged as a promising green route, where plant extracts containing bioactive compounds like flavonoids, tannins, and polyphenols act as natural reducing and stabilizing agents. jmaterenvironsci.com For example, tungsten oxide nanoparticles have been synthesized using Cassia fistula leaf extract. jmaterenvironsci.com The synthesis was carried out by mixing an aqueous solution of sodium this compound dihydrate with the plant extract at 90°C. jmaterenvironsci.com Similarly, tungsten trioxide (WO₃) nanoparticles have been synthesized using Selenicereus undatus (dragon fruit) peel extract as a natural reducing and stabilizing agent. nanoient.orgresearchgate.net The optimal conditions for this synthesis were found to be a pH of 5 and an incubation temperature of 100°C. researchgate.net Tungsten oxide nanoflakes have also been produced via a one-step green synthesis process using Terminalia arjuna bark extract. mdpi.com

Another sustainable approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. A DES-assisted solvothermal method has been used to synthesize rare earth tungstates, where the DES acts as both a solvent and a structure-directing agent. acs.org Bismuth this compound nanoparticles have been synthesized using tender jackfruit extract as a fuel in a green synthesis method. tandfonline.com Furthermore, sulfated this compound has been developed as a mildly acidic, easily synthesized, non-toxic, and recyclable heterogeneous catalyst that aligns with green chemistry principles for various organic transformations. tandfonline.com

Table 5: Green and Sustainable Synthesis of this compound Compounds

| This compound Material | Green Method | Plant Extract/Sustainable Reagent | Key Conditions | Resulting Material | Reference(s) |

|---|---|---|---|---|---|

| Tungsten Oxide (WO₃) | Plant-mediated synthesis | Cassia fistula leaf extract | 90°C, pH 8 | Nanoparticles | jmaterenvironsci.com |

| Tungsten Trioxide (WO₃) | Plant-mediated synthesis | Selenicereus undatus peel extract | 100°C, pH 5, 2.5 hours | Nanoparticles (41.57 nm) | nanoient.orgresearchgate.net |

| Tungsten Oxide (WO₃) | Plant-mediated synthesis | Terminalia arjuna bark extract | 80°C, 12 hours | Nanoflakes | mdpi.com |

| Rare Earth Tungstates | DES-assisted solvothermal | Deep Eutectic Solvent (Reline) | 180°C, 12 hours | Nanoparticles | acs.org |

| Bismuth this compound (Bi₁₂W₂O₂₇) | Green synthesis | Tender jackfruit extract (fuel) | - | Nanoparticles (13.57 nm) | tandfonline.com |

| Sulfated this compound | Green synthesis | - | - | Heterogeneous catalyst | tandfonline.com |

Doping and Substitution Strategies in this compound Material Synthesis

Doping and substitution are powerful strategies to tailor the properties of this compound materials by introducing foreign ions into the host lattice or replacing existing ions. researchgate.net This can significantly alter the electronic, optical, and catalytic properties of the this compound.

Doping involves introducing a small amount of a different element (dopant) into the this compound crystal structure. For example, nickel this compound (NiWO₄) and zinc this compound (ZnWO₄) have been modified by doping with silver and copper, respectively. bsu.edu It was found that doping NiWO₄ with silver via a co-precipitation method was challenging due to dopant migration to the surface. bsu.edu However, doping ZnWO₄ with copper showed homogeneity of the dopant dispersed throughout the crystal. bsu.edu The doping of tungsten can also modify the properties of other materials, as seen in the case of cobalt nanoparticles where tungsten doping altered the Lewis acidic properties and enhanced catalytic selectivity. nih.gov

Substitution involves replacing one or more ions in the this compound lattice with other ions of similar size and charge. This can lead to the formation of solid solutions with tunable properties. Aluminum (Al) doping in lithium-rich manganese-based cathode materials, which can be considered a substitution of manganese, has been shown to significantly improve the cycle stability of these materials. researchgate.net Furthermore, surface coating with lithium this compound (Li₂WO₄) can enhance the material's performance. researchgate.net Rare earth ions are commonly used as dopants in this compound hosts like calcium this compound (CaWO₄) to create luminescent materials with various emission colors. mdpi.com Crystalline CaWO₄ doped with terbium (Tb³⁺) and europium (Eu³⁺) ions has been synthesized at low temperatures via a co-precipitation method, resulting in green and red light-emitting phosphors, respectively. mdpi.com

Table 6: Doping and Substitution in this compound Material Synthesis

| Host this compound | Dopant/Substituent | Synthesis Method | Effect of Doping/Substitution | Reference(s) |

|---|---|---|---|---|

| Nickel this compound (NiWO₄) | Silver (Ag) | Co-precipitation / Soft template | Dopant migration to the surface in co-precipitation; increased photodegradation with hollow nanostructures | bsu.edu |

| Zinc this compound (ZnWO₄) | Copper (Cu) | - | Homogeneous dispersion of dopant; increased activity at higher doping levels | bsu.edu |

| Cobalt Nanoparticles | Tungsten (W) | Hydrothermal carbon-coating | Modified Lewis acidic properties, enhanced catalytic selectivity | nih.gov |

| Li₁.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃O₂ | Aluminum (Al) | Sol-gel | Improved cycle stability | researchgate.net |

| Calcium this compound (CaWO₄) | Terbium (Tb³⁺), Europium (Eu³⁺) | Co-precipitation | Green (Tb³⁺) and red (Eu³⁺) light emission | mdpi.com |

Advanced Characterization Techniques and Structure Performance Relationship Studies in Tungstates

Advanced X-ray Diffraction and Neutron Diffraction for Crystallographic Refinement and Phase Analysis

Advanced X-ray diffraction (XRD) and neutron diffraction are indispensable tools for the precise determination of the crystal structures of tungstates. These techniques allow for detailed crystallographic refinement, which involves fitting a structural model to the experimental diffraction data to obtain accurate atomic positions, lattice parameters, and thermal displacement parameters.

For instance, the crystal structure of calcium tungstate (CaWO₄), also known as scheelite, has been refined using single-crystal X-ray diffraction data. aip.orgaip.org This refinement provides precise oxygen coordinates, leading to accurate determinations of Ca-O and W-O bond distances. aip.orgaip.org Such detailed structural information is crucial for understanding the material's properties.

Neutron diffraction offers a complementary approach, particularly for locating light atoms like oxygen in the presence of heavy atoms like tungsten, due to the different scattering cross-sections of neutrons compared to X-rays. It has been instrumental in studying phase transformations and ordering phenomena in tungstates. For example, neutron diffraction studies on lower tungsten carbide (W₂C) have been crucial in identifying and characterizing its ordered trigonal phase. aps.orgresearchgate.net

Quantitative phase analysis, using either XRD or neutron diffraction, is vital for multiphase this compound systems. The Rietveld refinement method is a powerful technique for quantifying the weight fraction of each crystalline phase in a mixture, with detection limits that can be as low as 0.05% under favorable conditions.

📊 Table 1: Crystallographic Data for Selected Tungstates from Diffraction Studies

| Compound | Technique | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|---|

| CaWO₄ (scheelite) | Single-crystal XRD | Tetragonal | I4₁/a | a = 5.243, c = 11.376 | aip.orgaip.orgscispace.com |

| ε-W₂C | Neutron Diffraction | Trigonal | P3̅1m | - | aps.orgresearchgate.net |

| WO₃-Pd | Powder XRD | Monoclinic | P2₁/n | - | lew.ro |

High-Resolution Electron Microscopy (HR-TEM, STEM) for Nanostructural Elucidation and Defect Analysis

High-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) are powerful techniques for visualizing the atomic structure of this compound materials. wikipedia.orgbionity.com These methods can directly image individual atoms and crystal defects, providing invaluable insights into the nanostructure of these materials. wikipedia.orgbionity.com

HRTEM allows for the direct observation of the bulk structure of complex materials and local structural variations at defects, interfaces, and surfaces. wiley.com For example, HRTEM has been used to investigate defects induced in tungsten foils by ion irradiation, revealing the formation of defect clusters, dislocation lines, and loops. ggu.ac.in In tungsten disulfide (WS₂), STEM combined with electron energy loss spectroscopy (EELS) has been used to identify and characterize substitutional impurities and vacancies, which govern the material's optical properties. krasheninnikov.de

STEM, particularly in high-angle annular dark-field (HAADF) mode, provides Z-contrast imaging, where the brightness of atomic columns is related to their atomic number. This is extremely useful for studying the distribution of different elements in multicomponent this compound systems. 4D-STEM, a more advanced technique, involves collecting a full diffraction pattern at each probe position, enabling detailed analysis of strain, defects, and short-range ordering. nsf.gov

📊 Table 2: Defect Analysis in Tungsten-Based Materials using Electron Microscopy

| Material | Technique | Observed Defects | Key Findings | Reference |

|---|---|---|---|---|

| Tungsten Foil | TEM | Defect clusters, dislocation lines, loops | Characterization of irradiation-induced defects | ggu.ac.in |

| WS₂ | STEM, EELS | Substitutional impurities (Cr, Fe), vacancies | Correlation between defect types and optical emissions | krasheninnikov.de |

| W-doped amorphous carbon films | HR-STEM | Nanocrystalline tungsten carbide phases (WC, W₂C, WC₁₋ₓ) | Analysis of crystallite size, structure, and distribution after annealing | researchgate.net |

| Multiply twinned metal nanoparticles | HRTEM | Stacking faults | Identification of non-classical growth mechanisms | escholarship.org |

Advanced Spectroscopic Techniques (e.g., Raman, FTIR, XPS, XANES, EPR) for Electronic Structure and Chemical State Determination

A variety of advanced spectroscopic techniques are employed to probe the electronic structure and chemical states of elements within this compound compounds.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy are vibrational spectroscopies that provide information about the molecular structure and bonding in tungstates. nih.gov The vibrational modes observed in Raman and FTIR spectra are characteristic of the this compound polyhedra (e.g., tetrahedral WO₄²⁻ or octahedral WO₆) and can be used to identify different this compound phases and study phase transitions. researchgate.netresearchgate.net For instance, Raman spectroscopy can be used to determine the molecular structures of tungstates by correlating W-O bond lengths to the wavenumbers of their stretching modes. lehigh.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on the surface of a material. wikipedia.orgcarleton.edubme.hupsu.edu XPS has been used to investigate the electronic structures of scheelite and wolframite-type tungstates, revealing that the valence and conduction bands are mainly composed of O 2p and W 5d states, respectively. researchgate.net

X-ray Absorption Near Edge Structure (XANES) provides information on the oxidation state and coordination geometry of the absorbing atom. It is a powerful tool for probing the local atomic and electronic structure of tungstates.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that detects species with unpaired electrons. nih.gov In the context of tungstates, EPR can be used to study paramagnetic centers such as W⁵⁺ ions or rare-earth dopants. zut.edu.pl These studies provide insights into the local environment and magnetic interactions of these species. zut.edu.plresearchgate.netaip.org For example, EPR has been used to identify and characterize W⁵⁺ centers in KTiOPO₄ crystals grown from molten this compound solutions. aps.org

📊 Table 3: Spectroscopic Characterization of Tungstates

| Technique | Material System | Information Obtained | Reference |

|---|---|---|---|

| Raman Spectroscopy | Bulk Tungsten Oxides | Correlation between edge energy and number of W-O-W bonds | acs.org |

| XPS | Scheelite & Wolframite (B13744602) Tungstates | Elemental composition, chemical states, electronic structure | researchgate.netresearchgate.net |

| EPR | Double Tungstates and Molybdates | Identification of paramagnetic centers (RE³⁺, W⁵⁺) | zut.edu.pl |

| FTIR & Raman | Hydroxylated Tung Oils | Assignment of vibrational bands and analysis of heat treatment effects | nih.gov |

Surface Science Techniques (e.g., AFM, STM) for Surface Morphology and Reactivity Investigations

Surface science techniques are crucial for understanding the surface properties of tungstates, which are often critical for their performance in applications such as catalysis and sensing.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale resolution. azom.com AFM can be used to investigate surface topography, roughness, and morphology. azom.com For example, AFM has been used to image the surfaces of tungsten films treated with different slurries and to characterize the topography of tungsten disulfide (WS₂) monolayers. researchgate.netacs.org Beyond topography, AFM can also probe mechanical properties like elasticity and adhesion at the nanoscale. azom.comnih.gov

Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can image surfaces with atomic resolution. STM relies on the quantum tunneling of electrons between a sharp tip and a conductive sample, making it suitable for studying the surface of conductive this compound materials.

These techniques provide valuable information about the surface structure and can be used to study surface reactions and catalytic processes in situ.

📊 Table 4: Surface Characterization of Tungsten-Based Materials

| Technique | Material | Key Findings | Reference |

|---|---|---|---|

| AFM | Tungsten Surfaces | Visualization of surface morphology after chemical mechanical polishing | researchgate.net |

| AFM | WO₃ Thin Films | Characterization of three-dimensional surface morphology | researchgate.net |

| AFM | In-doped WS₂ Monolayers | Topographic imaging and confirmation of monolayer thickness | acs.org |

Thermal Analysis (e.g., TGA, DSC) for Phase Transition and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to study processes such as decomposition, dehydration, and oxidation, which involve a change in mass.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions.

These techniques are essential for determining the operational temperature ranges of this compound materials and for understanding their phase behavior at elevated temperatures.

Investigation of Electronic Band Structure and Optical Properties through Advanced Spectroscopy (e.g., UV-Vis, PL, TRPL)

The electronic band structure and optical properties of tungstates are key to their application in optoelectronic devices, scintillators, and photocatalysts.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in materials. rsc.org The absorption edge in the UV-Vis spectrum can be used to determine the band gap energy (Eg) of a this compound material. lehigh.edu Studies have shown a correlation between the band gap energy and the ionic radius of the cation in divalent metal tungstates. arxiv.org

Photoluminescence (PL) Spectroscopy investigates the emission of light from a material after it has absorbed photons. PL spectra can provide information about the electronic structure, defect states, and recombination processes in tungstates.

Time-Resolved Photoluminescence (TRPL) measures the decay of photoluminescence over time, providing insights into the dynamics of charge carriers and excited states.

These techniques are crucial for understanding the fundamental optical properties of tungstates and for designing materials with desired luminescent or photocatalytic properties.

📊 Table 5: Optical Properties of Tungstates

| Technique | Material | Property Investigated | Key Findings | Reference |

|---|---|---|---|---|

| UV-Vis DRS | Bulk Tungsten Oxides | Electronic structure, band gap energy | Correlation between Eg and number of W-O-W bonds | lehigh.edu |

| UV-Vis, Reflectance | Divalent Metal Tungstates | Band gap energy | Correlation between Eg and cation ionic radius | arxiv.org |

| PL | Pure Tungsten | Defect structure | Correlation between PL spectra and defect size/concentration | researchgate.net |

Pore Structure Analysis (e.g., BET, BJH) for Porous this compound Materials

For porous this compound materials, which are of interest for applications in catalysis, sensing, and separation, the analysis of their pore structure is critical.

Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area of a material by measuring the adsorption of a gas (typically nitrogen) at different partial pressures. lucideon.com

Barrett-Joyner-Halenda (BJH) analysis is used to determine the pore size distribution of a material from the gas adsorption/desorption isotherm. micromeritics.comlucideon.comyoutube.com The BJH method is most commonly used for mesoporous materials (pore sizes between 2 and 50 nm). micromeritics.com A novel differential BJH (D-BJH) model has been proposed to address limitations of the traditional model. nih.gov

These techniques provide essential information about the surface area and porosity of this compound materials, which are key parameters influencing their performance in various applications.

📊 Table 6: Pore Structure Analysis Techniques

| Technique | Description | Information Obtained | Reference |

|---|---|---|---|

| BET | Gas adsorption method for surface area determination | Specific surface area (m²/g) | lucideon.comlucideon.com |

| BJH | Calculation method based on gas adsorption/desorption isotherms | Pore size distribution, total pore volume, total pore area | micromeritics.comlucideon.comyoutube.com |

Theoretical and Computational Investigations of Tungstate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Atomic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.de DFT calculations have been instrumental in determining the electronic and atomic properties of tungstate materials, offering insights into their conductivity, optical characteristics, and stability. researchgate.netresearchgate.net

Researchers have employed DFT to explore the structural, electronic, and optical properties of tungstates like silver this compound (AgWO₄) and palladium this compound (PdWO₄). researchgate.net These first-principles calculations, often utilizing approximations like the Perdew-Burke-Ernzerhof Generalized-Gradient-Approximation (PBE-GGA), help in optimizing the geometry of the material's crystal structure. researchgate.net The electronic band structure, a key outcome of DFT calculations, reveals the energy gap between the valence and conduction bands, which determines the material's electronic behavior. For instance, calculations have shown that AgWO₄ has a band gap of 1.34 eV and PdWO₄ has a band gap of 0.73 eV, indicating they are semiconductors. researchgate.net

The total density of states (TDOS) is another critical property derived from DFT, which describes the number of available electronic states at each energy level. Analysis of the TDOS for AgWO₄ and PdWO₄ provides further understanding of their electronic characteristics. researchgate.net Furthermore, DFT can be used to calculate the ground state energies of compounds, with negative values indicating stability. researchgate.net

Beyond electronic properties, DFT is used to determine atomic and mechanical properties. For example, the bulk modulus, which measures a substance's resistance to uniform compression, has been calculated for various this compound-based alloys. ukaea.ukresearchgate.net First-principles calculations have been used to investigate the mechanical response of tungsten exposed to fusion-like environments, focusing on how elastic constants and other mechanical properties evolve due to transmutation. ukaea.uk

Table 1: Calculated Properties of Select Tungstates using DFT

| Compound | Band Gap (eV) | Bulk Modulus (GPa) | Reference |

|---|---|---|---|

| AgWO₄ | 1.34 | 214.01 | researchgate.net |

| PdWO₄ | 0.73 | - | researchgate.net |

| hP4-WC | - | 377 | aip.org |

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the dynamic behavior of materials and phenomena occurring at interfaces. aip.orgiphy.ac.cn

In the context of tungsten-based materials, MD simulations have been employed to analyze their mechanical behavior, especially under extreme conditions. nih.govresearchgate.net For instance, simulations have explored the impact of defects, such as voids and helium bubbles, on the mechanical response of tungsten, which is relevant for its use in fusion reactors. nih.gov These simulations reveal how the presence of such defects can reduce the yield strength of the material. nih.govresearchgate.net The dynamic processes observed in these simulations include the emission of dislocation loops from defect interfaces and their subsequent movement and interaction within the material's crystal lattice. nih.gov

MD simulations are also crucial for investigating interfacial phenomena. For example, they have been used to study the interactions between low-energy helium projectiles and pre-existing helium bubbles near tungsten surfaces. researchgate.net Such simulations provide insights into how the size of these bubbles affects the reflection and channeling of incoming particles. researchgate.net Furthermore, MD simulations can elucidate the influence of grain boundaries on the behavior of defects, showing that defects tend to form near these boundaries. iphy.ac.cn The study of interfacial thermal transport is another area where MD simulations are applied, helping to understand how heat is transferred across the interface between different materials, such as silicene and various substrates. researchgate.net

These computational studies provide a molecular-level understanding of dynamic processes and interfacial properties that are critical for predicting the performance and reliability of this compound-based materials in various applications. escholarship.orgumn.eduumn.edu

Computational Modeling of Reaction Mechanisms on this compound Surfaces

Understanding the mechanisms of chemical reactions that occur on the surfaces of this compound materials is crucial for applications in catalysis and sensing. Computational modeling provides a powerful tool to elucidate these complex reaction pathways at the atomic level.

Density Functional Theory (DFT) is a primary method used to model reaction mechanisms on surfaces. acs.orgnih.govchemrxiv.org For instance, DFT calculations have been used to investigate the adsorption of various gas molecules, such as carbon monoxide (CO), nitrogen dioxide (NO₂), and sulfur dioxide (SO₂), on modified tungsten disulfide (WS₂) monolayers. mdpi.com These calculations can determine the adsorption energy, the extent of electron transfer between the gas molecule and the surface, and the changes in the electronic structure of the this compound material upon adsorption. mdpi.com For example, studies have shown that NO₂ exhibits the highest adsorption energy and the most significant electron transfer on silver-doped WS₂, indicating a strong interaction. mdpi.com

Computational models can also map out the entire reaction pathway for a given chemical process. This involves identifying the intermediate species and calculating the energy barriers for each elementary step. researchgate.net For example, the mechanism of proton intercalation into the tungsten trioxide (WO₃) lattice, a process relevant to pH sensing, has been investigated using computational methods. acs.org These simulations show that proton insertion is accompanied by electron injection, which reduces the oxidation state of tungsten. acs.org

The insights gained from these computational studies are vital for designing more efficient catalysts and more sensitive chemical sensors based on this compound materials. By understanding the fundamental interactions and reaction pathways, scientists can rationally modify the surface chemistry and structure of tungstates to enhance their performance.

First-Principles Calculations for Phase Stability and Materials Design

First-principles calculations, which are based on the fundamental laws of quantum mechanics without relying on empirical parameters, are a cornerstone of modern materials science for predicting the phase stability of materials and guiding the design of new ones. u-tokyo.ac.jpnepjol.infounimi.it These methods, primarily based on Density Functional Theory (DFT), allow researchers to determine the most stable crystal structures of a compound under various conditions of temperature and pressure. nist.govaps.orgaps.org

The phase stability of tungstates and related alloys has been a subject of intense investigation using first-principles calculations. For example, the pressure-induced phase transitions in lead this compound (PbWO₄) have been studied by comparing experimental data with DFT structural calculations. nist.gov These studies have confirmed a phase transition from the PbWO₄-I to the PbWO₄-III structure at around 7 GPa. nist.gov Similarly, the crystal structure of tungsten monocarbide (WC) has been investigated over a wide pressure range, leading to the discovery of new stable phases at high pressures. aip.orgresearchgate.net

First-principles calculations are also instrumental in the design of new this compound-based alloys. By calculating properties such as the heat of formation and elastic constants, researchers can predict the stability and mechanical properties of various alloy compositions. researchgate.netchalmers.searxiv.org For instance, the structural and mechanical properties of tungsten-rare earth element alloys (W-M, where M = Y, La, Ce, Lu) have been systematically investigated to improve the ductility of tungsten. mdpi.com These calculations can predict whether the alloying elements will form a stable solid solution and how they will affect the material's strength and ductility. mdpi.com

Table 2: Predicted Phase Transitions in Tungsten-Containing Compounds

| Compound | Initial Phase | Final Phase | Transition Pressure (GPa) | Reference |

|---|---|---|---|---|

| PbWO₄ | PbWO₄-I | PbWO₄-III | ~7 | nist.gov |

| WC | hP2-WC | hP4-WC | 231 | aip.org |

| WC | hP4-WC | cF8-WC | 582 | aip.org |

Prediction of Novel this compound Structures and Their Potential Properties

The prediction of novel materials with desired properties is a major goal of computational materials science. By combining first-principles calculations with advanced structure searching algorithms, it is possible to predict new, stable this compound structures that have not yet been synthesized experimentally.

Machine learning-accelerated crystal structure searching is a powerful technique that has been used to predict new materials. This approach has been successfully applied to the tungsten-nitrogen (W-N) system, leading to the prediction of a novel superhard tungsten nitride, h-WN₆. arxiv.orgresearchgate.net This compound is predicted to be synthesizable at high pressure and to be metastable at ambient conditions. arxiv.org The calculations also predict its exceptional mechanical properties, with a Vickers hardness of around 57 GPa, making it one of the hardest known transition metal nitrides. arxiv.orgresearchgate.net

The same computational methodologies can be applied to the search for new this compound compounds. By exploring the vast landscape of possible crystal structures, it is possible to identify new this compound phases with interesting electronic, optical, or catalytic properties. For example, first-principles calculations can be used to screen for tungstates with a specific band gap for photocatalytic applications or to identify structures with high ionic conductivity for use in solid-state batteries.

The predicted properties of these novel this compound structures can then guide experimental efforts to synthesize them. This synergy between theoretical prediction and experimental validation is a powerful paradigm for the discovery of new materials with advanced functionalities.

Catalytic Applications of Tungstate Based Materials

Photocatalysis for Environmental Remediation and Hydrogen Production

Tungstates are effective semiconductor photocatalysts due to their ability to absorb light and generate electron-hole pairs, which initiate redox reactions. This property is particularly useful in breaking down organic pollutants in water and in the production of hydrogen from water splitting.

The photocatalytic degradation of organic pollutants using tungstate-based materials is a process initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor. This absorption of light energy results in the promotion of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band. mdpi.comnih.gov These photogenerated electron-hole pairs are the primary drivers of the subsequent redox reactions that lead to the degradation of organic pollutants. mdpi.com

The holes in the valence band are powerful oxidizing agents and can directly oxidize organic pollutant molecules adsorbed on the surface of the this compound catalyst. researchcommons.org Alternatively, these holes can react with water molecules (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com These hydroxyl radicals are non-selective and potent oxidizing species that can effectively mineralize a wide range of organic pollutants into simpler, less harmful substances like carbon dioxide (CO₂) and water. mdpi.com

For instance, bismuth this compound (Bi₂WO₆) has demonstrated excellent photocatalytic activity under visible light irradiation for the decomposition of various organic pollutants. nih.govscholarly.org The mechanism involves the generation of electron-hole pairs upon light absorption, followed by the formation of reactive oxygen species that attack and degrade the pollutant molecules. nih.gov The layered crystal structure of Bi₂WO₆ is believed to facilitate the separation of charge carriers, thereby enhancing its photocatalytic efficiency. researchcommons.org

The photocatalytic efficiency of tungstates can be significantly improved through strategies such as doping and the formation of heterostructures. These modifications aim to enhance light absorption, promote the separation of photogenerated charge carriers, and increase the number of active sites. d-nb.infobohrium.com

Doping: Introducing metal or non-metal ions into the this compound lattice can alter its electronic band structure, leading to a narrower bandgap and consequently, an extended light absorption range into the visible spectrum. nih.govdigitellinc.com For example, doping bismuth this compound with iodine has been shown to enhance its photocatalytic activity by creating defects that can trap electrons, thereby inhibiting electron-hole recombination. nih.gov Similarly, transition metal doping in tungstates like CoWO₄, NiWO₄, CuWO₄, and ZnWO₄ has been explored to modify their electronic properties and improve the photodegradation rates of organic dyes like methylene blue. digitellinc.com

Heterostructure Formation: Creating a heterojunction by coupling a this compound with another semiconductor is a highly effective strategy to improve charge separation. bohrium.com When two semiconductors with different band energy levels are in contact, an internal electric field is formed at the interface, which drives the photogenerated electrons and holes to move in opposite directions, thus suppressing their recombination. researchgate.net

Furthermore, combining tungstates with carbon-based materials like graphene can also enhance photocatalytic activity. The graphene acts as an excellent electron acceptor and transporter, facilitating the separation of charge carriers and providing a large surface area for the adsorption of pollutants. d-nb.info

Electrocatalysis for Energy Conversion and Storage

This compound-based materials are also promising electrocatalysts for key reactions in energy conversion and storage devices, such as fuel cells and water electrolyzers. Their catalytic activity is attributed to the versatile oxidation states of tungsten and the ability to tailor their electronic and surface properties. rsc.orgresearchgate.net

The Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) are crucial processes in technologies like water splitting and fuel cells, respectively. ekb.egnih.gov this compound-based materials have been investigated as cost-effective alternatives to precious metal catalysts for these reactions.

For the OER, which involves the oxidation of water to produce oxygen gas, tungsten oxides have been identified as promising electrocatalysts due to their stability in acidic conditions and high electrical conductivity. rsc.orgchinesechemsoc.org The introduction of oxygen vacancies in tungsten oxide can significantly boost its OER performance by modifying the surface electronic structure and improving the binding of reaction intermediates. chinesechemsoc.org For instance, iron this compound (Fe₂(WO₄)₃) supported on reduced graphene oxide has shown excellent OER performance in alkaline media. ekb.eg

In the case of the ORR, which is the cathodic reaction in fuel cells, tungsten-based materials are considered potential substitutes for platinum due to their similar electronic structure. rsc.org Tungsten oxides and their composites have been explored as ORR catalysts, with studies showing that the incorporation of tungsten can enhance the electrocatalytic activity for the production of hydrogen peroxide (H₂O₂) via the 2-electron ORR pathway. iaea.org The modification of carbon materials with tungsten oxide nanoparticles has been shown to improve the ORR activity. iaea.org

The following table summarizes the OER performance of some this compound-based electrocatalysts.

| Electrocatalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

| Fe₂(WO₄)₃/rGO-ST/NF | 1.0 M KOH | 322 | 44 |

| Ni₀.₁₉WO₄ nanowires on Ni foam | Alkaline | 260 | Not Reported |

Data compiled from multiple sources. ekb.eg

The Hydrogen Evolution Reaction (HER) is the cathodic reaction in water splitting, producing hydrogen gas. Tungsten-based materials, including tungsten oxides and metal tungstates, have been extensively studied as efficient and low-cost electrocatalysts for the HER. aip.orgresearchgate.netnih.gov

Tungsten oxides (WO₃) and their hydrates (WO₃·xH₂O) have demonstrated high HER activity in both acidic and neutral electrolytes. aip.orgnih.govacs.org The catalytic performance is influenced by the material's structure and the degree of proton insertion into the oxide lattice. aip.org For instance, tungsten oxide nanoplates have shown superior HER performance with excellent durability. nih.govacs.org

The table below presents the HER performance of selected this compound-based electrocatalysts.

| Electrocatalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

| MnWO₄/rGO-ST/NF | 1.0 M KOH | 150 | 130 |

| W-CoP | 1.0 M KOH | 40 | 47 |

| W-CoP | 0.5 M H₂SO₄ | 48 | 56 |

| WO₃ nanoplates | 0.5 M H₂SO₄ | ~200 | Not Reported |

Heterogeneous Catalysis in Organic Synthesis and Chemical Transformations

This compound-based materials serve as robust heterogeneous catalysts in various organic synthesis and chemical transformation reactions, offering advantages such as easy separation, reusability, and environmental friendliness. semanticscholar.orgbenthamscience.com Their catalytic activity often stems from their acidic and redox properties. proquest.comresearchgate.net

Bismuth this compound (Bi₂WO₆), for example, has been employed as an effective and reusable catalyst in several organic transformations. semanticscholar.org It has shown high reactivity at ambient temperatures in aqueous media for multicomponent reactions, leading to high yields and straightforward work-up procedures. semanticscholar.org Specific applications include the chemoselective aerobic oxidation of thiols to disulfides and the selective oxidation of propene to acrolein. semanticscholar.org

Tungsten-containing catalysts are also utilized in a range of other chemical processes, including hydration and dehydration, epoxidation, hydroxylation, reforming, polymerization, and isomerization. azom.com For instance, a dinuclear tungsten peroxo species has been proposed as the active intermediate in the epoxidation of alkenes using hydrogen peroxide as the oxidant under solvent-free conditions. researchgate.net Supported tungsten oxide catalysts are also known for their acidic properties, which are crucial for various catalytic reactions. researchgate.netmdpi.com The nature of the support material can significantly influence the structure and acidity of the tungsten oxide species, thereby affecting the catalytic performance. researchgate.net

Acid-Base Catalysis and Redox Reactions Mediated by Tungstates

This compound-based catalysts possess both acidic and redox functionalities, making them suitable for a variety of chemical conversions. The nature of the support and the specific this compound species play a crucial role in determining the dominant catalytic action.

Supported tungsten oxides are known to exhibit acidic properties, primarily Brønsted acidity, which is essential for many acid-catalyzed reactions. mdpi.com For instance, zirconia-supported tungsten oxides have been reported to possess strong acid sites. mdpi.com This acidity is harnessed in reactions like esterification. Heteropoly acids containing tungsten, such as tungstophosphoric acid and silicotungstic acid, and their salts, are particularly effective solid acid catalysts. mdpi.comalfachemic.commdpi.comrsc.orgresearchgate.net They have been successfully employed in the esterification of glycerol with acetic acid to produce valuable bioadditives. mdpi.comresearchgate.net Tin and zinc salts of these heteropolyacids have shown high activity and selectivity in these reactions. mdpi.com The catalytic activity is often correlated with the acidity of the catalyst. mdpi.comresearchgate.net

The redox properties of tungstates are attributed to the ability of tungsten to exist in multiple oxidation states, most commonly W6+, W5+, and W4+. This allows them to participate in electron transfer processes. These redox capabilities are central to their application in various oxidation and reduction reactions. In photocatalysis, for example, this compound-based materials like bismuth this compound (Bi₂WO₆) and tetrathiafulvalene-dicarboxylate-polyoxothis compound can act as photocatalysts for the degradation of organic pollutants and for hydrogen production under visible light. mdpi.com The redox mechanism in these systems involves the generation of electron-hole pairs upon light absorption, which then initiate redox reactions on the catalyst surface. mdpi.commdpi.com The unique redox properties of vanadium in certain vanadate-tungstate composite materials also contribute to their photocatalytic performance. mdpi.com

The following table summarizes representative examples of acid-catalyzed reactions using this compound-based materials.

| Catalyst | Reaction | Substrates | Products | Key Findings |

|---|---|---|---|---|

| Tin and Zinc salts of silicotungstic and phosphotungstic acids | Esterification | Glycerol and Acetic Acid | Mono-, Di-, and Triacetylglycerol | Sn₃/₂PW₁₂O₄₀ showed the highest activity and selectivity towards di- and triacetylglycerol. mdpi.com |

| Tungstophosphoric acid supported on Cs-containing zirconia | Esterification | Glycerol and Acetic Acid | Glycerol Esters | Achieved over 90% conversion in a short reaction time, with activity linked to catalyst acidity. researchgate.net |

| Zirconium phosphate supported tungsten oxide | Esterification | Palmitic Acid and Methanol | Methyl Palmitate (Biodiesel) | High catalytic activity and resistance to leaching of the active species. rsc.org |

| Heteropoly acid H₃PW₁₂O₄₀ on activated carbon | Esterification | Phthalic anhydride, 2-ethylhexanol, 1-octanol | Esters | Effective catalysis for the production of various esters. alfachemic.com |

Selective Oxidation and Reduction Catalysis using this compound Systems

This compound-based catalysts are highly regarded for their efficacy and selectivity in a variety of oxidation and reduction reactions, which are fundamental processes in both industrial and laboratory-scale synthesis.

Selective Oxidation:

This compound catalysts, often in conjunction with hydrogen peroxide as a green oxidant, are extensively used for the selective oxidation of a wide range of organic substrates.

Oxidation of Sulfides: A prominent application is the selective oxidation of sulfides to either sulfoxides or sulfones. By carefully controlling the reaction conditions, such as temperature and catalyst composition, high selectivity for the desired product can be achieved. acs.orgacs.orgnih.govfrontiersin.org For example, a silica-based this compound interphase catalyst has been shown to efficiently catalyze the oxidation of various aromatic and aliphatic sulfides with 30% H₂O₂ at room temperature. acs.org Similarly, this compound ions immobilized within the hydrophobic mesochannels of SBA-15 have demonstrated enhanced selectivity in aqueous media. acs.org

Epoxidation of Alkenes: this compound-based catalysts are effective for the epoxidation of alkenes, a crucial reaction for the synthesis of fine chemicals and pharmaceuticals. researchgate.netgoogle.comgoogle.comyoutube.com The reaction is typically carried out using hydrogen peroxide as the oxidant. Both homogeneous and heterogeneous this compound catalysts have been developed for this purpose. For instance, tungsten hexacarbonyl supported on multi-wall carbon nanotubes has been reported as an efficient and reusable heterogeneous catalyst for the epoxidation of various alkenes. researchgate.net

Oxidation of Alcohols: The selective oxidation of alcohols to aldehydes is another important transformation catalyzed by this compound systems. An ultrasound-assisted method using a this compound-decorated catalyst has been developed for the efficient and environmentally friendly oxidation of alcohols. researchgate.net

Other Oxidations: this compound catalysts have also been employed in the oxidative cleavage of olefins to produce valuable carbonyl compounds researchgate.net and the selective oxidation of anilines to various nitrogen-containing products. acs.org

The table below presents a selection of research findings on selective oxidation reactions catalyzed by this compound-based materials.

| Catalyst | Reaction | Substrate | Product | Oxidant | Yield/Selectivity |

|---|---|---|---|---|---|

| Silica-based this compound interphase catalyst | Sulfide Oxidation | Aromatic and Aliphatic Sulfides | Sulfoxides/Sulfones | 30% H₂O₂ | Good to excellent yields. acs.org |

| This compound ions in hydrophobic SBA-15 | Sulfide Oxidation | Phenyl Methyl Sulfide | Sulfoxide/Sulfone | 30% H₂O₂ | Significant selectivity enhancement. acs.org |

| Tungsten hexacarbonyl on MWCNTs | Epoxidation | Alkenes | Epoxides | H₂O₂ | Efficient and reusable catalyst. researchgate.net |

| μ-oxo-bridged dinuclear tungsten complex | Aniline Oxidation | Anilines | Azoxybenzenes, Azobenzenes, Nitrosobenzenes, Nitrobenzenes | H₂O₂ | Controllable selectivity to four distinct products. acs.org |

| This compound-decorated CQD base catalyst | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | H₂O₂ | High yield under ultrasonic irradiation. researchgate.net |

Selective Reduction:

This compound-containing catalysts are also pivotal in selective reduction reactions, most notably in environmental catalysis for the control of nitrogen oxides (NOx).

Selective Catalytic Reduction (SCR) of NOx: Vanadium-tungsten-titanium oxide (V₂O₅-WO₃/TiO₂) catalysts are the industry standard for the selective catalytic reduction of NOx from stationary sources, such as power plants and industrial furnaces, using ammonia (NH₃) as the reducing agent. psecommunity.orgnih.govresearchgate.netmdpi.com Tungsten oxide acts as a crucial promoter, enhancing the catalytic activity, thermal stability, and resistance to sulfur poisoning of the vanadium catalyst. The addition of tungsten increases the surface acidity and the redox properties of the catalyst, which are essential for the SCR reaction. psecommunity.orgnih.gov

Reduction of Nitro Compounds: Tungsten compounds, particularly tungsten sulfides, have been investigated as catalysts for the hydrogenation of organic nitro compounds to amines. google.comgoogle.comwikipedia.org This reaction is a fundamental step in the synthesis of many dyes, pharmaceuticals, and agrochemicals.

Hydrogenation Reactions: There are also reports on the use of tungsten-based catalysts in hydrogenation reactions, such as the ionic hydrogenation of ketones using molybdenum and tungsten catalysts. acs.org Tungsten disulfide has been studied as a catalyst for various hydrogenation reactions.

The following table provides an overview of research on selective reduction catalysis using this compound-based systems.

| Catalyst System | Reaction | Reactants | Products | Key Features and Findings |

|---|---|---|---|---|

| V-Mo-W/TiO₂ | Selective Catalytic Reduction (SCR) of NOx | NOx and NH₃ | N₂ and H₂O | High NOx conversion (>97%) at 200–280 °C, even in the presence of water. psecommunity.org |

| Nitrated V₂O₅-WO₃/TiO₂ | Low-Temperature SCR of NOx | NOx and NH₃ | N₂ and H₂O | Enhanced low-temperature activity due to the presence of nitrate species. nih.gov |

| Sulfides of Tungsten | Hydrogenation of Nitro Compounds | Organic Nitro Compounds and H₂ | Amines | Effective catalysts for the reduction of the nitro group. google.com |

| Cp(CO)₂(PPh₃)WH | Ionic Hydrogenation | Ketones and H₂ | Alcohols | Operates via an ionic mechanism involving sequential proton and hydride transfer. acs.org |

Biomedical and Biological Applications of Tungstate Compounds

Bioimaging Modalities (e.g., CT, MRI, Fluorescence) Employing Tungstate Nanoparticles

This compound nanoparticles are being actively investigated as contrast agents to enhance the quality and diagnostic capability of various bioimaging techniques. Their high X-ray attenuation, magnetic properties, and luminescent capabilities are key to their function in this domain.

Computed Tomography (CT): Due to the high atomic number of tungsten (Z=74), this compound-based nanoparticles are effective X-ray attenuation agents, making them excellent candidates for CT contrast agents. thno.org Research has demonstrated that tungsten-based nanoparticles, such as tungsten oxide (WO₃-x) nanoparticles, can significantly enhance the contrast between liver tumors and normal liver tissues in dual-energy computed tomography (DECT) imaging. nih.govresearchgate.net These nanoparticles offer a promising alternative to conventional iodinated contrast agents, which can have drawbacks like suboptimal contrast and contraindications in patients with renal issues. nih.govresearchgate.net Studies have shown that the CT value of poly-ε-caprolactone (PCL) and PEG-modified tungsten oxide nanoparticles was approximately four times higher than that of the iodinated contrast agent Fenestra VC. thno.org Furthermore, sodium lanthanide this compound nanoparticles, such as NaDy(WO₄)₂, have demonstrated superior X-ray attenuation capabilities compared to the commercial CT contrast agent iohexol. nih.gov

Magnetic Resonance Imaging (MRI): Certain this compound nanoparticles have been developed as contrast agents for high-field magnetic resonance imaging (HF-MRI). nih.gov Nanoparticles based on lanthanide tungstates, specifically those containing dysprosium (Dy³⁺) or holmium (Ho³⁺), are promising alternatives to conventional gadolinium-based contrast agents, which have limitations for HF-MRI. nih.govfrontiersin.orgnih.govdoaj.org Uniform NaDy(WO₄)₂ and NaHo(WO₄)₂ nanoparticles have been synthesized and shown to exhibit satisfactory magnetic relaxivities at 9.4 T. nih.gov These nanoparticles can accumulate in tumors through the enhanced permeability and retention (EPR) effect, making them suitable for tumor detection via HF-MRI. nih.gov The dual functionality of NaDy(WO₄)₂ nanoparticles as contrast agents for both HF-MRI and CT imaging has also been demonstrated in vivo. nih.gov

Fluorescence Imaging: Doped this compound nanoparticles can exhibit fluorescence, a property that is harnessed for bioimaging. For instance, europium-doped this compound nanoparticles are used in fluorescence bioimaging applications. The unique electronic structure of lanthanide elements allows for the development of nanoparticles with tunable emission wavelengths, which is advantageous for multiplexed imaging.

Table 1: this compound Nanoparticles in Different Bioimaging Modalities

| Imaging Modality | This compound Compound Example | Key Finding |

|---|---|---|

| Computed Tomography (CT) | Tungsten oxide (WO₃-x) | Significantly enhanced contrast between liver tumors and normal tissue. nih.govresearchgate.net |

| Computed Tomography (CT) | Sodium Dysprosium this compound (NaDy(WO₄)₂) | Superior X-ray attenuation compared to iohexol. nih.gov |

| Magnetic Resonance Imaging (MRI) | Sodium Dysprosium this compound (NaDy(WO₄)₂) | Satisfactory magnetic relaxivity at 9.4 T for high-field MRI. nih.gov |

| Magnetic Resonance Imaging (MRI) | Sodium Holmium this compound (NaHo(WO₄)₂) | Promising alternative to conventional contrast agents for high-field MRI. nih.gov |

| Fluorescence Imaging | Europium-doped this compound | Utilized for their luminescent properties in biological imaging. |

Targeted Drug Delivery Systems Utilizing this compound Carriers

The surface of this compound nanoparticles can be modified to attach targeting ligands and carry therapeutic agents, enabling targeted drug delivery to specific cells or tissues, particularly cancer cells. This approach aims to increase the concentration of the drug at the site of action while minimizing systemic toxicity.